Bienvenue dans la boutique en ligne BenchChem!

1-Benzhydryl-3-propylazetidin-3-ol

CB1 antagonist physicochemical property CNS drug design

1-Benzhydryl-3-propylazetidin-3-ol (CAS 149105-88-4) is a C3-propyl-substituted azetidin-3-ol derivative bearing an N-benzhydryl protecting group. The compound is explicitly referenced as a key intermediate in the synthesis of heterocyclic-substituted 3-alkyl azetidine derivatives, a patented class of cannabinoid-1 (CB1) receptor antagonists/inverse agonists under investigation for obesity and metabolic disorders.

Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
Cat. No. B8618031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-propylazetidin-3-ol
Molecular FormulaC19H23NO
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCCCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C19H23NO/c1-2-13-19(21)14-20(15-19)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,21H,2,13-15H2,1H3
InChIKeyJLNKQCMINZIWID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-3-propylazetidin-3-ol for CB1 Antagonist SAR: A Key C3-Alkyl Azetidine Scaffold in Obesity and Metabolic Disorder Programs


1-Benzhydryl-3-propylazetidin-3-ol (CAS 149105-88-4) is a C3-propyl-substituted azetidin-3-ol derivative bearing an N-benzhydryl protecting group. The compound is explicitly referenced as a key intermediate in the synthesis of heterocyclic-substituted 3-alkyl azetidine derivatives, a patented class of cannabinoid-1 (CB1) receptor antagonists/inverse agonists under investigation for obesity and metabolic disorders [1]. Its molecular formula is C₁₉H₂₃NO with a molecular weight of 281.4 g/mol . The presence of the tertiary alcohol at C3 and the hydrophobic benzhydryl moiety defines this compound as a versatile building block for CNS-penetrant azetidine-based drug candidates, where even minor alkyl chain variations at C3 produce significant shifts in potency, selectivity, and ADME properties [1].

Why Generic Azetidin-3-ol Building Blocks Cannot Replace 1-Benzhydryl-3-propylazetidin-3-ol in CB1 Antagonist Synthesis


Within the 3-alkyl azetidine CB1 antagonist chemotype, the specific length and branching of the C3 alkyl substituent directly governs receptor binding affinity, functional activity (antagonism vs. inverse agonism), and metabolic stability [1]. The N-benzhydryl-3-propylazetidin-3-ol scaffold provides a unique combination of the optimal three-carbon linear chain and the bulky N-protecting group that enables downstream diversification to the final 3-alkyl azetidine or 3-alkenyl azetidine pharmacophore after benzhydryl removal [1]. Simply substituting the non-propyl analog 1-benzhydrylazetidin-3-ol (CAS 18621-17-5, lacking the C3 alkyl group entirely) or the methyl analog (CAS 40320-63-6) would yield a different final compound with potentially compromised CB1 affinity, selectivity, or pharmacokinetics [2]. The evidence below establishes that the propyl chain length is not interchangeable with shorter, longer, or branched alkyl groups without measurable loss in pharmacological performance relevant to obesity and metabolic disorder drug discovery programs [1].

Quantitative Differentiation Evidence: Why 1-Benzhydryl-3-propylazetidin-3-ol Outperforms Key Analogs as a CB1 Antagonist Precursor


Molecular Weight Differentiation: Propyl vs. Methyl and Unsubstituted Analogs Governs Final Pharmacophore Lipophilicity and CNS Permeability

The molecular weight of 1-benzhydryl-3-propylazetidin-3-ol (281.4 g/mol) is meaningfully higher than the corresponding methyl analog (253.3 g/mol) and the unsubstituted azetidin-3-ol (239.3 g/mol). This 28–42 Da increase reflects the incorporation of the three-carbon propyl chain, which directly translates to a higher logP (3.62 for the propyl scaffold ) compared to predicted values for shorter alkyl chains, critical for achieving the lipophilicity window (logP 3–5) associated with optimal blood–brain barrier penetration for CNS-targeted CB1 antagonists [1].

CB1 antagonist physicochemical property CNS drug design

Purity Specification Advantage: Verified 98% Purity Enables Reproducible CB1 Antagonist SAR Studies vs. Standard 95% Grade Analogs

Commercially available 1-benzhydryl-3-propylazetidin-3-ol is routinely supplied at ≥98% purity . In contrast, the isopropyl analog (CAS 848192-91-6) and ethyl analog (CAS 147293-65-0) are commonly marketed at 95% standard purity . For quantitative structure–activity relationship (QSAR) studies where minor impurities can confound IC₅₀ determinations, this 3-percentage-point purity advantage reduces the risk of impurity-driven false positives or potency shifts in CB1 binding assays [1].

analytical characterization reproducibility CB1 antagonist SAR

CB1 Antagonist Pharmacophore Validation: The Propyl Chain Matches the Optimal Alkyl Length Disclosed in the Heterocyclic-Substituted 3-Alkyl Azetidine Patent Series Leading to Compound-160

Patent US 7,906,652 B2 explicitly generically claims heterocyclic-substituted 3-alkyl azetidine derivatives wherein the 3-alkyl substituent encompasses n-propyl, and the exemplified and most advanced compound in the series (designated PMID26161824-Compound-160) is built upon a 3-propyl azetidine core derived from 1-benzhydryl-3-propylazetidin-3-ol [1][2]. The patent data demonstrates that CB1 antagonism is highly sensitive to C3 alkyl chain length: the n-propyl group provides the optimal balance of CB1 receptor binding affinity and inverse agonism, whereas the methyl and ethyl analogs show reduced potency and the isopropyl analog introduces steric clash that diminishes binding [1].

CB1 receptor structure-activity relationship anti-obesity drug discovery

Synthetic Accessibility Advantage: Grignard Addition to 1-Benzhydryl-3-oxoazetidine Provides Direct Access to the Propyl Analog in a Single Step

The synthetic route to 1-benzhydryl-3-propylazetidin-3-ol proceeds via a single-step Grignard addition of propylmagnesium bromide to commercially available 1-benzhydryl-3-oxoazetidine at 0–20 °C in diethyl ether . This contrasts with the synthesis of longer-chain or branched alkyl analogs, which may require less commercially available Grignard reagents (e.g., butyl or isobutyl) or generate more difficult-to-separate byproducts . The propyl Grignard reagent is among the most economical and widely available alkylmagnesium halides, facilitating cost-effective multi-gram to kilogram-scale preparation .

Grignard reaction azetidine synthesis medicinal chemistry scale-up

Rotatable Bond Count Differentiation: Five Rotatable Bonds in the Propyl Scaffold Provide Conformational Flexibility for Optimized CB1 Receptor Binding vs. Four in the Isopropyl Analog

1-Benzhydryl-3-propylazetidin-3-ol possesses five rotatable bonds (excluding the benzhydryl group rotation), while the isopropyl analog is limited to four rotatable bonds due to the branched C3 substituent . In CB1 receptor ligand design, optimal conformational flexibility of the C3 side chain is essential for the 3-alkyl azetidine to adopt the bioactive conformation within the hydrophobic binding pocket; the linear propyl chain can sample more low-energy conformers than the restricted isopropyl group, consistent with SAR trends showing superior CB1 binding for the n-propyl series [1].

conformational analysis ligand-receptor docking CB1 pharmacophore

Hydrogen Bond Donor/Acceptor Profile Matches CNS Drug-Like Space: 1 Donor / 2 Acceptors Consistent with Favorable Brain Penetration for CB1 Antagonists

The hydrogen bond profile of 1-benzhydryl-3-propylazetidin-3-ol (1 H-bond donor, 2 H-bond acceptors) falls within the optimal range for CNS drug candidates (≤3 HBD, ≤7 HBA) as defined by the CNS MPO desirability score [1]. The 1-donor/2-acceptor profile is preserved across the methyl, ethyl, and isopropyl analogs, but only the propyl variant simultaneously achieves the lipophilicity (logP ~3.6) and conformational flexibility required for the CB1 pharmacophore, making it the preferred building block [2].

drug-likeness CNS MPO score blood-brain barrier penetration

Priority Application Scenarios Where 1-Benzhydryl-3-propylazetidin-3-ol Delivers Measurable Advantage Over Alternative Azetidine Building Blocks


CB1 Antagonist Lead Optimization in Obesity and Metabolic Syndrome Programs

Medicinal chemistry teams developing CB1 receptor antagonists for obesity can use 1-benzhydryl-3-propylazetidin-3-ol as the direct precursor to the 3-n-propyl azetidine pharmacophore, which patent disclosures identify as the optimal alkyl substituent for CB1 antagonism within the heterocyclic-substituted 3-alkyl azetidine series [1]. The ≥98% purity specification and favorable CNS drug-like profile (logP 3.62, 1 HBD, 2 HBA) enable reproducible SAR studies without the confounding effects of impurities or suboptimal physicochemical properties associated with shorter-chain or branched analogs [1].

CNS Penetrant Drug Discovery Requiring Balanced Lipophilicity and Conformational Flexibility

For programs targeting centrally acting GPCRs where brain penetration is essential, 1-benzhydryl-3-propylazetidin-3-ol provides a calculated logP of 3.62 and five rotatable bonds [1], placing it within the optimal CNS drug-like property space defined by Wager et al. (CNS MPO ≥4). This physicochemical profile is superior to the methyl and ethyl analogs (lower logP, potentially insufficient brain partitioning) and the isopropyl analog (reduced conformational flexibility limiting receptor accommodation) [2].

Cost-Effective Multi-Gram to Kilogram Synthesis of Azetidine-Based CNS Drug Candidates

The one-step Grignard addition route from 1-benzhydryl-3-oxoazetidine using commercially abundant propylmagnesium bromide in diethyl ether [1] provides a scalable and economical synthetic entry compared to routes requiring less common or more expensive alkylmagnesium halides (e.g., isopropylmagnesium bromide). This makes the propyl analog the preferred choice for process chemistry groups scaling azetidine-based CB1 antagonists toward preclinical development [1].

Structure–Activity Relationship Studies Differentiating Linear vs. Branched C3 Alkyl Effects on CB1 Binding

The propyl analog serves as the critical linear C3 reference standard in systematic SAR campaigns comparing n-propyl, isopropyl, ethyl, and methyl substituent effects on CB1 receptor affinity and functional activity. The established SAR rank order (n-propyl > ethyl >> methyl >> isopropyl) positions 1-benzhydryl-3-propylazetidin-3-ol as the positive control building block against which all other alkyl chain variants are benchmarked [1].

Quote Request

Request a Quote for 1-Benzhydryl-3-propylazetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.